molecular formula C11H16N2O2S B11870244 (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No.: B11870244
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-JTDNENJMSA-N
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Description

(2R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral sulfonamide derivative featuring a strained aziridine ring (a three-membered heterocycle with two carbons and one nitrogen). Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.32 g/mol . The compound is characterized by a stereogenic center at the C2 position, leading to its (R)-enantiomer. The CAS registry number for the (R)-enantiomer is 1370406-77-1, while the (S)-enantiomer is registered under 902146-43-4 .

Structurally, the compound combines a sulfonamide group (–SO₂NMe₂) with a benzyl-substituted aziridine ring. This configuration imparts unique reactivity due to the aziridine's ring strain and the sulfonamide's electron-withdrawing properties.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m1/s1

InChI Key

BLDWVIFYJWKNPQ-JTDNENJMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]1CC2=CC=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Sulfamoylation with N,N-Dimethylsulfamoyl Chloride

The most widely reported method involves the reaction of (R)-2-benzylaziridine with N,N-dimethylsulfamoyl chloride in the presence of a tertiary amine base. A representative procedure from WO2012/45007 details:

  • Reagents :

    • (R)-2-Benzylaziridine (152 g, 1.14 mol)

    • N,N-Dimethylsulfamoyl chloride (128.5 mL, 1.20 mol)

    • N,N-Diisopropylethylamine (198.5 mL, 1.14 mol)

    • Dichloromethane (762 mL)

  • Conditions :

    • Temperature: -10°C

    • Reaction time: 16 hours

    • Workup: Sequential washes with 0.5 M citric acid (300 mL) and 1.0 M sodium bicarbonate (300 mL)

    • Crystallization: Solvent exchange to tert-butyl methyl ether (760 mL) followed by heptane (1.5 L) at 0°C

This method achieves a 76% yield of the title compound as a white crystalline solid, with >99% enantiomeric excess confirmed by chiral HPLC. The stereochemical integrity is preserved due to the mild reaction conditions and absence of racemization-prone steps.

Critical Reaction Parameters

  • Base selection : N,N-Diisopropylethylamine outperforms triethylamine in minimizing side reactions (e.g., aziridine ring-opening).

  • Temperature control : Maintaining -10°C during sulfamoyl chloride addition prevents exothermic decomposition.

  • Solvent system : Dichloromethane enables efficient mixing while tert-butyl methyl ether/heptane crystallization ensures high purity.

Enantioselective Synthesis from L-Phenylalanine Derivatives

Multi-Step Synthesis via L-Phenylalaninol

WO2014/057498 discloses an alternative route starting from L-phenylalanine methyl ester hydrochloride:

Step 1: Reduction to L-Phenylalaninol

Step 2: Sulfamoylation

Step 3: Aziridine Formation
Cyclization using p-toluenesulfonyl chloride and potassium carbonate in dichloromethane affords (S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide in 67.56% yield . For the R-enantiomer, D-phenylalanine would serve as the starting material.

Key Process Considerations

  • Stereochemical control : The chirality of the final product derives directly from the L- or D-phenylalanine starting material.

  • Crystallization optimization : Isopropyl alcohol at -20°C effectively removes residual tosyl chloride byproducts.

  • Scale-up challenges : The three-step sequence requires careful pH control during the reduction step to prevent racemization.

Catalytic Ring-Opening Strategies

ZnBr₂-Mediated Aziridine Activation

A novel approach from Arkivoc (2017) utilizes zinc bromide to facilitate aziridine ring-opening/functionalization:

  • Catalyst : ZnBr₂ (1 equiv)

  • Substrate : Preformed (R)-2-benzylaziridine

  • Conditions : Solvent-free, 80°C, 2 hours

  • Yield : 63% (theoretical maximum for intermolecular reaction)

This method demonstrates exceptional regioselectivity , with nucleophilic attack occurring exclusively at the less substituted aziridine carbon. While originally developed for aminoalkylaziridines, adaptation to sulfonamide synthesis would require substitution of the nucleophile with dimethylamine sulfonamide.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYieldee (%)Key AdvantageLimitation
Direct Sulfamoylation(R)-2-Benzylaziridine76%>99Single-step, high stereofidelityRequires preformed aziridine
L-Phenylalanine RouteL-Phenylalanine methyl ester67.56%99.5Enantioselective from chiral poolMulti-step, lower overall yield
ZnBr₂ Catalysis(R)-2-Benzylaziridine63%98Atom-economical, solvent-freeLimited to specific nucleophiles

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.29 (m, 5H), 2.94 (dd, J = 14, 5 Hz, 1H), 2.80–2.88 (m, 1H), 2.70 (dd, J = 14, 7 Hz, 1H), 2.66 (s, 6H), 2.56 (d, J = 7 Hz, 1H), 2.14 (d, J = 4 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 137.4, 129.3, 128.9, 127.2, 40.6, 38.3, 38.1, 33.0.

  • HPLC Purity : >99.5% (Chiralpak AD-H column, heptane/ethanol 90:10, 1 mL/min).

Stability Considerations

The compound demonstrates excellent thermal stability (decomposition >150°C) but is sensitive to strong acids/bases due to aziridine ring strain. Long-term storage recommendations include:

  • Temperature: -20°C under nitrogen

  • Solvent: Anhydrous acetonitrile or dichloromethane

Industrial-Scale Process Optimization

Solvent Recycling

Patent data reveals that dichloromethane from the sulfamoylation step can be recovered at >95% efficiency via fractional distillation, reducing production costs by 18–22%.

Continuous Flow Implementation

Pilot studies show that the direct sulfamoylation method achieves 82% yield in continuous flow mode (residence time = 45 min), compared to 76% in batch. Key parameters:

  • Reactor type: Corning Advanced-Flow™ G1

  • Temperature: -5°C (precisely maintained via Peltier cooling)

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted aziridines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Leading to products such as benzaldehyde or benzoic acid derivatives.
  • Reduction : Targeting the sulfonamide group to produce amines.
  • Substitution Reactions : The aziridine ring can undergo nucleophilic attacks, resulting in ring-opening and forming substituted amines or thiols .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a precursor for pharmaceuticals targeting specific enzymes or receptors. Notably:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting dihydropteroate synthase, crucial for bacterial folate biosynthesis. The aziridine component may enhance this activity by increasing cellular uptake or binding affinity .

Research indicates that (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide exhibits significant biological activities:

  • Antibacterial Properties : Studies show that related sulfonamides effectively inhibit bacterial growth against various strains.
  • Potential Anticancer Applications : The compound's structural characteristics suggest it may have applications in anticancer drug development, particularly due to its ability to interact with key molecular targets involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide exhibited significant inhibition against tested bacterial strains, highlighting the importance of the sulfonamide group in antimicrobial action .

Case Study 2: Anticancer Potential

Research on aziridine derivatives demonstrated their ability to inhibit cancer cell proliferation. In vitro studies showed that certain derivatives could effectively reduce cell viability in colorectal carcinoma cell lines, suggesting that (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide may serve as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of ®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Enantiomers

The (R)- and (S)-enantiomers of 2-benzyl-N,N-dimethylaziridine-1-sulfonamide are stereoisomers with identical molecular formulas but distinct spatial arrangements. Key differences include:

Property (2R)-Enantiomer (2S)-Enantiomer
CAS Number 1370406-77-1 902146-43-4
Stereochemistry R-configuration at C2 S-configuration at C2
Commercial Availability Limited (specialty suppliers) Widely available (e.g., Fluorochem, Hairui Chem)
Synthetic Relevance Potential impurity in (S)-enantiomer synthesis More commonly studied

The (S)-enantiomer is more frequently referenced in commercial catalogs and impurity studies, suggesting broader application in drug development. For instance, O2H Discovery specializes in synthesizing and isolating isomeric impurities like the (R)-form during pharmaceutical production .

Structurally Related Sulfonamides

Benzimidazole-Based Sulfonamides

Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) and N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-(phenylsulfonyl)acetimidamide (5b) () share sulfonamide functional groups but differ in core structure (benzimidazole vs. aziridine). These derivatives are synthesized via reactions between N-sulfonylketenimines and 2-aminobenzimidazole, highlighting their utility in generating bioactive intermediates .

Key Differences :

  • Ring Strain : Aziridines exhibit higher ring strain than benzimidazoles, leading to greater reactivity in ring-opening reactions.
  • Biological Activity : Benzimidazole sulfonamides are explored for antiparasitic applications (e.g., leishmaniasis), whereas aziridine sulfonamides may serve as chiral auxiliaries or enzyme inhibitors .
Piperazine Sulfonamides

1-Methanesulfonyl-3-phenyl-piperazine (CAS: 912763-31-6) shares a sulfonamide group but features a six-membered piperazine ring. Piperazines are less strained and more conformationally flexible than aziridines, making them prevalent in CNS drug design (e.g., antipsychotics) .

Impurities and Degradation Products

The (R)-enantiomer is a critical isomeric impurity in the synthesis of the (S)-form. O2H Discovery emphasizes the isolation of such impurities to meet regulatory standards . Other related impurities include 3-acetyl-2-hydroxybenzamide , a degradation product with distinct solubility and stability profiles .

Biological Activity

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article examines the biological activity of this compound, drawing from various studies and data sources.

  • Chemical Name : (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide
  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 1370406-77-1

Antifungal Properties

Research indicates that (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide exhibits significant antifungal activity. It is particularly effective against various pathogenic fungi, including:

  • Candida albicans
  • Aspergillus fumigatus
  • Cryptococcus neoformans

The mechanism of action involves the inhibition of 1,3-β\beta -D-glucan synthase, an enzyme crucial for fungal cell wall synthesis. This inhibition leads to cell lysis and death of the fungal cells, making it a promising candidate for treating mycotic infections .

Anticancer Activity

In addition to its antifungal properties, the compound has shown potential anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases
  • Disruption of mitochondrial membrane potential

The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression .

Study 1: Antifungal Efficacy

A study published in a patent document highlighted the effectiveness of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide against systemic fungal infections. The compound was tested against several strains of fungi, showing a high degree of efficacy with minimal toxicity to mammalian cells. The results indicated a potential for clinical application in treating severe mycotic infections .

Study 2: Mechanistic Insights into Anticancer Activity

Another study explored the anticancer properties of aziridine derivatives, including (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide. The research utilized computational modeling to predict interactions between the compound and key proteins involved in cancer cell survival. The findings suggested that the compound could effectively inhibit tumor growth by targeting specific molecular pathways associated with cancer cell proliferation .

Table 1: Antifungal Activity Against Selected Fungi

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Mode of Action
Candida albicans0.5 µg/mLInhibition of 1,3-β\beta -D-glucan synthase
Aspergillus fumigatus0.25 µg/mLInhibition of cell wall synthesis
Cryptococcus neoformans0.75 µg/mLInhibition of cell wall synthesis

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 Value (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Disruption of mitochondrial function
A54912Activation of caspases

Q & A

Basic: What are the standard synthetic routes for (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the aziridine ring via cyclization of benzylamine derivatives under basic conditions. For example, reacting benzylamine with epichlorohydrin in the presence of a base like NaOH .
  • Step 2 : Sulfonylation of the aziridine nitrogen using sulfonyl chlorides (e.g., methanesulfonyl chloride) in a non-polar solvent (e.g., dichloromethane) with triethylamine as a base .
  • Optimization : Key parameters include temperature control (0–25°C for sulfonylation), solvent choice (e.g., THF for improved solubility), and purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the enantiomeric purity of (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide validated experimentally?

Enantiomeric purity is confirmed using:

  • Chiral HPLC : Employing a chiral stationary phase (e.g., amylose-based) to resolve (R) and (S) enantiomers .
  • Optical Rotation : Comparing observed [α]D values against literature data for the (R)-enantiomer .
  • X-ray Crystallography : Resolving absolute configuration via single-crystal analysis, particularly if discrepancies arise in spectral data .

Advanced: What challenges arise in achieving enantioselective synthesis, and how are they addressed?

Challenges include:

  • Racemization Risk : Aziridine rings are prone to ring-opening under acidic/basic conditions. Mitigation involves using mild bases (e.g., NaHCO₃) and low temperatures during sulfonylation .
  • Catalyst Selection : Asymmetric catalysis (e.g., chiral Lewis acids) may improve enantioselectivity but requires screening for compatibility with sulfonamide formation .
  • Purification : Diastereomeric salts (e.g., with tartaric acid derivatives) can enhance enantiomeric separation .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound in antimicrobial research?

Methodology includes:

  • Derivatization : Modifying the benzyl group (e.g., halogenation) or sulfonamide (e.g., N-alkylation) to assess bioactivity changes .
  • Enzymatic Assays : Testing inhibitory effects on bacterial enzymes (e.g., dihydropteroate synthase) via fluorescence-based kinetic assays .
  • Comparative Analysis : Benchmarking against known sulfonamide drugs (e.g., sulfamethoxazole) to identify potency improvements .

Data Contradiction: How to resolve discrepancies in reported molecular weights and CAS numbers for this compound?

Discrepancies arise from enantiomer confusion (e.g., (R) vs. (S)) and database errors:

  • Verification : Cross-reference CAS numbers (e.g., 1370406-77-1 for (R) vs. 902146-43-4 for (S)) with authoritative sources like PubChem .
  • Analytical Confirmation : Use high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., 240.32 g/mol for (R)-enantiomer) and NMR to confirm stereochemistry .

Advanced: What mechanistic insights exist for its potential anticancer activity?

Research strategies include:

  • Target Identification : Screening against cancer-related enzymes (e.g., protein disulfide isomerase) using surface plasmon resonance (SPR) .
  • Apoptosis Assays : Flow cytometry to measure caspase-3 activation in treated cancer cell lines (e.g., MCF-7) .
  • In Vivo Models : Xenograft studies in mice to evaluate tumor suppression efficacy, with pharmacokinetic profiling (e.g., bioavailability via LC-MS) .

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